molecular formula C8H5BrF4S B14764383 (5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane

(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane

Cat. No.: B14764383
M. Wt: 289.09 g/mol
InChI Key: FHLDNMLCLQMNSZ-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, along with a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents and brominating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism by which (5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane exerts its effects is primarily through its interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2,4-difluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane
  • (5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)(methyl)sulfane)

Uniqueness

Compared to similar compounds, (5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the trifluoromethyl group, provides a unique combination of electronic and steric effects .

Properties

Molecular Formula

C8H5BrF4S

Molecular Weight

289.09 g/mol

IUPAC Name

5-bromo-2-fluoro-1-methylsulfanyl-3-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5BrF4S/c1-14-6-3-4(9)2-5(7(6)10)8(11,12)13/h2-3H,1H3

InChI Key

FHLDNMLCLQMNSZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1F)C(F)(F)F)Br

Origin of Product

United States

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